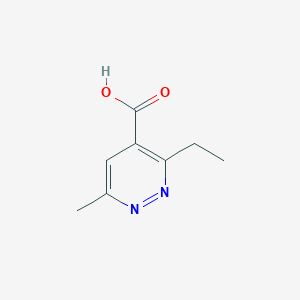

3-Ethyl-6-methylpyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-ethyl-6-methylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-5(2)9-10-7/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZLFTAWIFTHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(N=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methods

The synthesis of 3-Ethyl-6-methylpyridazine-4-carboxylic acid typically involves multi-step chemical reactions that may require specific catalysts, solvents, and controlled conditions, such as temperature and pressure, to optimize yield and purity. Techniques like chromatography are often employed for purification.

Synthesis of 6-methoxy pyridazine-3- carboxylic acid

To prepare 6-chlorine pyridazine-3-carboxylic acid, 8g (0.06mol) of 3-chloro-6-methyl pyridazine is added in 60ml of 50% sulfuric acid under an ice bath while stirring.

One-Pot, Three-Component Synthesis of Alkyl 6-Aryl-3-Methylpyridazine-4-Carboxylates

A series of new alkyl 6-aryl-3-methylpyridazine-4-carboxylates can be efficiently synthesized through a three-component reaction involving \$$\beta$$-ketoesters with arylglyoxals in the presence of hydrazine hydrate in water at room temperature.

- Reactants Mixture: Arylglyoxals are added to a mixture of \$$\beta$$-ketoesters in water at room temperature in the presence of excess amounts of hydrazine hydrate.

- Reaction Time: The resultant mixture is stirred for 30-60 minutes.

- Isolation: After the reaction, the mixture solidifies and is isolated through filtering.

- Purification: The products are obtained in good yields after recrystallization from ethanol (70-97%).

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine derivatives with aldehyde or ketone groups, while reduction can produce dihydropyridazine compounds .

Scientific Research Applications

Chemistry

3-Ethyl-6-methylpyridazine-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Producing pyridazine derivatives with functional groups.

- Reduction: Yielding dihydropyridazine derivatives.

- Substitution: Enabling nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have explored its mechanism of action, which may involve inhibiting specific enzymes or receptors within biological systems .

Medicine

The compound is being investigated as a pharmaceutical intermediate. Its derivatives have shown promise in drug development, particularly in creating compounds with enhanced therapeutic effects .

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity: A study demonstrated the compound's efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties: Research highlighted its ability to inhibit cancer cell proliferation in vitro, indicating a pathway for further pharmaceutical development.

- Material Science Applications: Investigations into polymer synthesis revealed that incorporating this compound enhances mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 3-ethyl-6-methylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-ethyl-6-methylpyridazine-4-carboxylic acid with structurally related pyridazine and heterocyclic carboxylic acids, focusing on substituent effects, synthesis, and properties.

Structural Analogs in Pyridazine Carboxylic Acids

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: Electron-Donating vs. Solubility: The methoxy group in 3-methoxy-pyridazine-4-carboxylic acid increases polarity, leading to higher solubility in polar solvents like THF compared to the target compound’s alkyl-substituted analog .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s higher molecular weight (166.18 g/mol) compared to 3-methoxy-pyridazine-4-carboxylic acid (154.12 g/mol) reflects the addition of ethyl and methyl groups. However, its lower oxygen content reduces polarity, likely decreasing water solubility .

- Thermal Stability: Alkyl-substituted pyridazines (e.g., ethyl/methyl) generally exhibit higher thermal stability due to reduced ring strain and enhanced hydrophobic interactions, unlike chloro-substituted derivatives, which may decompose at lower temperatures .

Biological Activity

3-Ethyl-6-methylpyridazine-4-carboxylic acid is a heterocyclic compound belonging to the pyridazine family, characterized by its unique substituents that influence its biological activity. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- Structural Features : The compound features a pyridazine ring with ethyl and methyl substituents, which enhance its lipophilicity and potential interactions with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including drug-resistant pathogens. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it showed an IC50 value of 45 µM against human breast cancer cells (MCF-7), indicating moderate potency.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival, such as those responsible for nucleotide synthesis.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways related to inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial activity of various pyridazine derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .

- Cancer Cell Line Study : In research focused on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism that could be leveraged for therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds within the pyridazine family:

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| 3-Methylpyridazine-4-carboxylic acid | Moderate antimicrobial | MIC: 64 µg/mL |

| Pyridazinone | Anticancer (varied efficacy) | IC50: 50 µM |

| 3-Ethylpyridine | Low antimicrobial | MIC: >128 µg/mL |

Q & A

Q. What are the most effective synthetic routes for 3-ethyl-6-methylpyridazine-4-carboxylic acid, and how can reaction conditions be optimized?

A common method involves multi-step functionalization of pyridazine precursors. For example, halogenated intermediates (e.g., 3-chloro-6-methylpyridazine-4-carboxylic acid) can undergo nucleophilic substitution with ethyl groups under palladium catalysis . Optimization requires controlled temperature (80–120°C), inert atmosphere, and polar aprotic solvents like DMF or acetonitrile. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA mobile phase) is critical to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Quantifies purity and detects byproducts (e.g., ethyl-group migration or residual chloride). Use a reverse-phase column with UV detection at 254 nm .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl CH2/CH3 signals at δ 1.2–1.4 ppm and δ 2.5–3.0 ppm, respectively) .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electrophilic substitution sites, revealing higher electron density at the pyridazine C4 position due to the carboxylic acid’s electron-withdrawing effect. This predicts preferential reactivity at C5 or C6 for cross-coupling or alkylation reactions. Solvent effects (PCM models) further refine transition-state energies for reaction pathway optimization .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The pyridazine ring may exhibit keto-enol tautomerism, altering proton environments. Variable-temperature NMR (25–80°C) stabilizes dominant tautomers .

- Residual Solvents : Trace DMF or ethyl acetate in crude products shifts peaks. Use deuterated solvents and thorough drying under vacuum .

- Byproduct Identification : HR-MS (ESI+) at 10,000 resolution distinguishes isobaric impurities (e.g., methyl vs. ethyl adducts) .

Q. How can researchers design biological activity studies for this compound despite limited prior data?

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like bacterial dihydrofolate reductase or kinase enzymes. Focus on the carboxylic acid’s hydrogen-bonding potential .

- In Vitro Assays : Prioritize antimicrobial testing (MIC against S. aureus and E. coli) and cytotoxicity (MTT assay on HeLa cells). Include structure-activity comparisons with analogs (e.g., 3-chloro derivatives) to isolate ethyl/methyl effects .

Q. What factors influence the compound’s stability during long-term storage?

- Moisture Sensitivity : The carboxylic acid group hydrolyzes in humid conditions. Store under nitrogen at −20°C in amber vials with desiccants .

- Light Sensitivity : UV exposure degrades the pyridazine ring. Use argon-purged containers and monitor degradation via periodic HPLC .

- pH-Dependent Solubility : Aqueous solubility peaks at pH 6–7 (carboxylate deprotonation). Buffered solutions (PBS, pH 6.5) prevent precipitation in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.